molecular formula C22H18O4 B14657803 1-(4-Methoxyphenyl)-2-oxo-2-phenylethyl benzoate CAS No. 38828-30-7

1-(4-Methoxyphenyl)-2-oxo-2-phenylethyl benzoate

Cat. No.: B14657803
CAS No.: 38828-30-7
M. Wt: 346.4 g/mol
InChI Key: AYIIFRBWLJJOIS-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-oxo-2-phenylethyl benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a 1-(4-methoxyphenyl)-2-oxo-2-phenylethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-2-oxo-2-phenylethyl benzoate typically involves the esterification of benzoic acid with 1-(4-methoxyphenyl)-2-oxo-2-phenylethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-2-oxo-2-phenylethyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

1-(4-Methoxyphenyl)-2-oxo-2-phenylethyl benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-oxo-2-phenylethyl benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation or pain signaling, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-2-oxo-2-phenylethyl acetate
  • 1-(4-Methoxyphenyl)-2-oxo-2-phenylethyl propionate
  • 1-(4-Methoxyphenyl)-2-oxo-2-phenylethyl butyrate

Uniqueness

1-(4-Methoxyphenyl)-2-oxo-2-phenylethyl benzoate is unique due to its specific ester linkage and the presence of both methoxy and phenyl groups

Properties

CAS No.

38828-30-7

Molecular Formula

C22H18O4

Molecular Weight

346.4 g/mol

IUPAC Name

[1-(4-methoxyphenyl)-2-oxo-2-phenylethyl] benzoate

InChI

InChI=1S/C22H18O4/c1-25-19-14-12-17(13-15-19)21(20(23)16-8-4-2-5-9-16)26-22(24)18-10-6-3-7-11-18/h2-15,21H,1H3

InChI Key

AYIIFRBWLJJOIS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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